molecular formula C10H12BrN5O4 B098591 8-Bromo-9-beta-D-xylofuranosyladenine CAS No. 15830-78-1

8-Bromo-9-beta-D-xylofuranosyladenine

Cat. No. B098591
CAS RN: 15830-78-1
M. Wt: 346.14 g/mol
InChI Key: VJUPMOPLUQHMLE-ZUAPJGPHSA-N
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Description

8-Bromo-9-beta-D-xylofuranosyladenine, also known as 8-Br-9-beta-D-xyl-adenine or BrX, is a synthetic nucleoside analog that has been extensively studied for its antiviral properties. It was first synthesized in the 1970s and has since been used as a tool in scientific research to study the mechanisms of viral replication and the effects of nucleoside analogs on cellular processes.

Mechanism Of Action

8-Bromo-9-beta-D-xylofuranosyladenineD-xyl-adenine is a nucleoside analog that is incorporated into viral DNA during replication. It acts as a chain terminator, preventing further DNA synthesis and inhibiting viral replication. Additionally, 8-Bromo-9-beta-D-xylofuranosyladenineD-xyl-adenine can inhibit viral DNA polymerase directly.

Biochemical And Physiological Effects

The biochemical and physiological effects of 8-Bromo-9-beta-D-xylofuranosyladenineD-xyl-adenine are primarily related to its antiviral properties. It has been shown to inhibit viral replication in vitro and in animal models, and has potential as a therapeutic agent for viral infections. However, 8-Bromo-9-beta-D-xylofuranosyladenineD-xyl-adenine can also have toxic effects on cells, particularly at high concentrations.

Advantages And Limitations For Lab Experiments

The advantages of using 8-Bromo-9-beta-D-xylofuranosyladenineD-xyl-adenine in lab experiments include its specificity for viral DNA polymerase and its ability to inhibit viral replication. However, its toxicity and complex synthesis method can be limitations. Additionally, the effects of 8-Bromo-9-beta-D-xylofuranosyladenineD-xyl-adenine on cellular processes can be difficult to interpret, as it can have both antiviral and toxic effects.

Future Directions

For research on 8-Bromo-9-beta-D-xylofuranosyladenineD-xyl-adenine include further studies on its antiviral properties and potential as a therapeutic agent for viral infections. Additionally, research on the effects of 8-Bromo-9-beta-D-xylofuranosyladenineD-xyl-adenine on cellular processes and its potential as a tool for studying viral replication and nucleoside analogs is ongoing. Finally, the development of new synthesis methods for 8-Bromo-9-beta-D-xylofuranosyladenineD-xyl-adenine may improve its accessibility and potential for widespread use in scientific research.

Synthesis Methods

The synthesis of 8-Bromo-9-beta-D-xylofuranosyladenineD-xyl-adenine involves the reaction of adenine with 8-bromoguanosine in the presence of a catalyst and a protecting group for the hydroxyl group on the sugar moiety. The resulting compound is then deprotected to yield the final product. The synthesis of 8-Bromo-9-beta-D-xylofuranosyladenineD-xyl-adenine is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

8-Bromo-9-beta-D-xylofuranosyladenineD-xyl-adenine has been extensively studied for its antiviral properties, particularly against herpes simplex virus (HSV) and varicella-zoster virus (VZV). It has been shown to inhibit viral DNA polymerase and viral replication in vitro. Additionally, 8-Bromo-9-beta-D-xylofuranosyladenineD-xyl-adenine has been used as a tool to study the mechanisms of viral replication and the effects of nucleoside analogs on cellular processes.

properties

CAS RN

15830-78-1

Product Name

8-Bromo-9-beta-D-xylofuranosyladenine

Molecular Formula

C10H12BrN5O4

Molecular Weight

346.14 g/mol

IUPAC Name

(2S,3R,4R,5R)-2-(6-amino-8-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H12BrN5O4/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14)/t3-,5+,6-,9+/m1/s1

InChI Key

VJUPMOPLUQHMLE-ZUAPJGPHSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C(=N2)Br)[C@@H]3[C@@H]([C@H]([C@H](O3)CO)O)O)N

SMILES

C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)CO)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)CO)O)O)N

synonyms

8-bromo-9-beta-D-xylofuranosyladenine
8-bromo-xyloA

Origin of Product

United States

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